molecular formula C11H11Cl2N3O2 B1381119 tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1038588-24-7

tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B1381119
CAS No.: 1038588-24-7
M. Wt: 288.13 g/mol
InChI Key: VLWHADKTLVXEID-UHFFFAOYSA-N
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Description

The compound “tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C12H15Cl2N3O2 . It is a solid substance .


Synthesis Analysis

This compound can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours . Another synthesis method involves a mixture of compound 4 and NH4OH in EtOH, which is stirred at 70°C for 24 hours in a sealed flask .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(OC(N1C=CC2=C1N=C(Cl)N=C2Cl)=O)C . The InChI key for this compound is VLWHADKTLVXEID-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 304.17 . The empirical formula is C12H15Cl2N3O2 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Derivative Synthesis and Structural Analysis : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butyl glycinate can lead to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine. These compounds have been analyzed using NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis, contributing to an understanding of their molecular structure and potential applications in synthesizing biologically active compounds (Zinchenko et al., 2018).

  • Crystal Structure Investigation : The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, a related compound, has been reported. Its molecular structure features mirror symmetry, contributing to the understanding of molecular conformations in similar chemical compounds (Yongkwan Dong et al., 1999).

  • Synthesis and Characterization : Further synthesis and characterization studies have been conducted on related compounds, providing insights into their molecular and crystal structure, as well as their stability and reactivity. These studies are essential for the development of new pharmaceuticals and materials (Çolak et al., 2021).

Pharmaceutical Research and Development

  • Potential Antitumor Agents : Synthesis of novel compounds, like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, has been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important targets in antitumor drug development. These studies are critical for discovering new therapeutic agents (Gangjee et al., 2000).

  • Development of Enzyme Inhibitors : Research into compounds like tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate contributes to the design and synthesis of enzyme inhibitors, which are crucial in pharmaceutical research for the treatment of various diseases (Iaroshenko et al., 2009).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is harmful if swallowed . The safety information includes the precautionary statements P301 + P330 + P331 + P310 . It is recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

tert-butyl 2,4-dichloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-4-6-7(12)14-9(13)15-8(6)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWHADKTLVXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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